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Compound of Interest

Compound Name: N-Desmethylnefopam

Cat. No.: B1215751

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of the non-opioid
analgesic nefopam and its primary active metabolite, N-Desmethylnefopam. The data
presented herein is compiled from various clinical studies to offer a comprehensive overview
for researchers and professionals in drug development.

Pharmacokinetic Data Summary

The following table summarizes the key pharmacokinetic parameters for nefopam and N-
Desmethylnefopam, highlighting differences based on the route of administration.
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Pharmacokinetic
Parameter

Nefopam

N- Route of

Desmethylnefopam Administration

Elimination Half-life

3 - 8 hours[1] 10 - 15 hours[1] Not specified
(t2)
~5.1 hours[2][3] 10.6 + 3.0 hours[2] Oral (20 mg)
~5.1 hours[2][3] 15.0 + 2.4 hours[2] Intravenous (20 mg)
~5 hours (both 20.0 - 25.3 hours
_ ) Intravenous
enantiomers)[3][4] (enantiomers)[3][4]
Clearance (CL) 17.3 L/h (in elderly)[5] Not explicitly stated Intravenous
53.7-57.5L/h o
) Not explicitly stated Intravenous
(enantiomers)[3][4]
Volume of Distribution ) o
vd) 114 L (in elderly)[5] Not explicitly stated Intravenous
381-390L o
) Not explicitly stated Intravenous
(enantiomers)[3][4]
) o Not applicable
Bioavailability (F) Low (~40%)[1][6] ] Oral
(metabolite)
Not applicable
0.36 £ 0.13[2] _ Oral
(metabolite)
42 - 44% Not applicable
) ) Oral
(enantiomers)[3][4] (metabolite)
Peaks earlier and
higher after oral
Time to Peak Plasma administration
1 - 3 hours|[6] Oral

Concentration (Tmax)

compared to IV
administration of

nefopam[3][4]

0.5 -1 hour[6]

Not applicable

Intramuscular

Protein Binding

~73%][1][6]

Not explicitly stated Not applicable
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Metabolic Pathway

Nefopam is primarily metabolized in the liver via N-demethylation to its active metabolite, N-
Desmethylnefopam.[1][6] This metabolic conversion is a key determinant of the
pharmacokinetic and pharmacodynamic profile of orally administered nefopam.

Hepatic Metabolism

Nefopam N-demethylation N-Desmethylnefopam
(Active Metabolite)

Click to download full resolution via product page

Caption: Metabolic conversion of Nefopam to N-Desmethylnefopam.

Experimental Protocols

The data presented in this guide is based on methodologies from several key studies. Below
are detailed descriptions of the experimental protocols employed in these investigations.

Study 1: Comparative Pharmacokinetics of Intravenous
and Oral Nefopam in Healthy Volunteers[2]

e Study Design: A double-blind, double-dummy, crossover study.

o Subjects: Twenty-four healthy Caucasian male volunteers.

e Dosing:
o Treatment 1: A single 20 mg oral dose of nefopam with a placebo intravenous infusion.
o Treatment 2: A single 20 mg intravenous infusion of nefopam with an oral placebo.

o A one-week washout period separated the two treatments.
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o Sampling: Blood samples were collected to measure plasma concentrations of nefopam and
desmethyl-nefopam at various time points up to 48 hours after drug administration.

e Analytical Method: High-performance liquid chromatography (HPLC) with UV detection was
used to determine the plasma concentrations of both compounds.

Study 2: Effect of Route of Administration on the
Pharmacokinetic Behavior of Enantiomers of Nefopam
and Desmethylnefopam|[3][4]

o Study Design: A double-blind, placebo-controlled, crossover design.

e Subjects: Twenty-four healthy white male subjects.

e Dosing:
o Treatment 1: Oral administration of a 20 mg nefopam hydrochloride solution.
o Treatment 2: A continuous intravenous infusion of 20 mg of nefopam hydrochloride.
o Placebo was administered simultaneously in each arm to maintain blinding.

o Sampling: Plasma and urine samples were collected to determine the concentrations of the
enantiomers of both nefopam and desmethylnefopam.

» Analytical Method: A chiral assay using liquid chromatography-mass spectrometry (LC-MS)
was developed and used for the simultaneous determination of both enantiomers of the
parent drug and its metabolite.

Study 3: Population Pharmacokinetics of Nefopam in
Elderly Patients[5][7][8]

o Study Design: A population pharmacokinetic study.

o Subjects: Forty-eight elderly patients (65-99 years old) with varying degrees of renal function
(normal, moderate, and severe impairment).
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» Dosing: A single 20 mg dose of nefopam was administered as a 30-minute intravenous

infusion postoperatively.

o Sampling: Blood samples were drawn to determine plasma concentrations of nefopam and

desmethyl-nefopam.

e Analytical Method: Plasma concentrations were analyzed using a nonlinear mixed-effects
modeling approach (MONOLIX version 4.1.3).

Experimental Workflow

The general workflow for the clinical studies cited involves subject screening and enrollment,
followed by a crossover drug administration schedule with a washout period. Blood and urine
samples are collected at predetermined intervals, and the concentrations of nefopam and its
metabolite are quantified using validated analytical methods like HPLC or LC-MS. The resulting
data is then subjected to pharmacokinetic modeling and statistical analysis.
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Caption: Generalized experimental workflow for pharmacokinetic studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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